molecular formula C15H17NOS2 B2921359 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide CAS No. 1210627-23-8

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide

Cat. No.: B2921359
CAS No.: 1210627-23-8
M. Wt: 291.43
InChI Key: XILIJVUSRMNZGN-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a methylthio group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Attachment of the Thiophen-2-yl Group: This step involves the coupling of a thiophen-2-yl group to the benzamide core, which can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)-N-(1-(thiophen-2-yl)ethyl)benzamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    2-(methylthio)-N-(1-(furan-2-yl)propan-2-yl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(methylthio)-N-(1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to the specific combination of functional groups and the thiophen-2-yl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfanyl-N-(1-thiophen-2-ylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS2/c1-11(10-12-6-5-9-19-12)16-15(17)13-7-3-4-8-14(13)18-2/h3-9,11H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILIJVUSRMNZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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